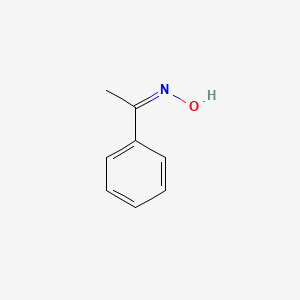

Acetophenone oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-(1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRZXQVBKRYKN-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-91-2 | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

thermodynamic stability of acetophenone oxime at room temperature

Executive Summary

Acetophenone oxime (

The molecule is thermodynamically predisposed to undergo the Beckmann rearrangement to form acetanilide (

This guide details the thermodynamic parameters, degradation pathways, and self-validating protocols required to ensure the integrity of this compound.

Part 1: Molecular Thermodynamics & Isomerism

At room temperature, this compound exists primarily as the (E)-isomer (anti-isomer), which is thermodynamically favored over the (Z)-isomer (syn-isomer) due to steric repulsion between the phenyl ring and the hydroxyl group in the Z configuration.

The E/Z Equilibrium

Unlike simple imines, the energy barrier for the interconversion of oxime isomers is significantly high (

-

Thermodynamic Preference: The E-isomer is stabilized by

relative to the Z-isomer.[1] -

Kinetic Trapping: Spontaneous isomerization at 25°C is negligible. Isomerization requires either photo-excitation or acid catalysis (protonation of the nitrogen reduces the double-bond character).

Visualization of Isomerization Dynamics

The following diagram illustrates the equilibrium and the high-energy transition state that prevents spontaneous flipping at room temperature.

Figure 1: Thermodynamic equilibrium of this compound isomers. The high barrier prevents spontaneous Z-formation at room temperature.[1]

Part 2: Chemical Stability & Degradation Pathways

While thermally stable up to its melting point, this compound is chemically labile in the presence of moisture and acid.

The Beckmann Rearrangement (Solid State Risk)

The most critical thermodynamic risk is the Beckmann Rearrangement . This is an exothermic conversion to acetanilide.

-

Mechanism: Protonation of the hydroxyl group

water elimination -

Room Temperature Risk: In chemically pure samples, this rate is near zero. However, if the oxime retains trace HCl (from synthesis via hydroxylamine hydrochloride), the solid material can undergo slow, autocatalytic conversion to acetanilide, often observed as the material turning into a "wet" paste over months.

Hydrolysis

In the presence of moisture and acid (

Degradation Pathway Diagram

Figure 2: Divergent degradation pathways. Acid impurities trigger both rearrangement (dry) and hydrolysis (wet).

Part 3: Thermal Analysis Data

The following data summarizes the physical state boundaries. Stability is maintained only below the melting point (

| Parameter | Value | Implications for Stability |

| Melting Point ( | 58°C – 60°C | Store below 25°C to prevent partial melt/eutectic formation with impurities. |

| Boiling Point | 118–120°C (20 mmHg) | Do not distill at atmospheric pressure; risk of rapid decomposition. |

| Flash Point | ~110°C | Low flammability risk at RT. |

| Decomposition Onset | >150°C (DSC) | Runaway Risk: Exothermic decomposition occurs well above RT, but onset lowers significantly with acid contamination. |

Part 4: Experimental Protocols (Self-Validating)

To confirm the stability of a specific lot of this compound, use the following workflows.

Protocol: Purity & Isomer Ratio Determination (HPLC)

Use this to validate shelf-life stability.

-

Mobile Phase: Acetonitrile : Water (40:60) with 0.1% Formic Acid.

-

Column: C18 Reverse Phase (

, -

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Validation Criteria:

-

E-isomer retention time: ~4.5 min (Major peak).

-

Z-isomer retention time: ~5.2 min (Minor peak, typically <5%).

-

Acetophenone (Hydrolysis impurity): ~7.0 min.[2]

-

Acetanilide (Rearrangement impurity): ~3.2 min.

-

Protocol: Thermal Stability Screening (DSC)

Use this to ensure safety before scaling up reactions.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample Mass: 2–5 mg in a hermetically sealed aluminum pan.

-

Ramp: 5°C/min from 20°C to 250°C.

-

Pass/Fail Criteria:

-

PASS: Sharp endotherm at ~59°C (Melting) followed by flat baseline until >140°C.

-

FAIL: Exotherm observed immediately following melting (indicates acid-catalyzed decomposition).

-

Part 5: Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage logic applies:

-

Temperature: Store at 2–8°C . While stable at 25°C, refrigeration retards the kinetics of any trace-acid catalyzed rearrangement.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is not a primary threat, but moisture (humidity) drives hydrolysis.

-

Container: Amber glass. While not highly photosensitive, UV light can catalyze

isomerization, altering the thermodynamic profile. -

Critical Check: Measure the pH of a 5% aqueous slurry. If

, recrystallize from ethanol/water immediately to remove trapped acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11364, this compound. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Acetophenone, oxime. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Syntheses. Beckmann Rearrangement of this compound. Org.[3][4] Synth. 1931, 11, 54. (Classic mechanism validation). Retrieved from [Link]

Sources

A Comparative Analysis of Acetophenone Oxime and Benzophenone Oxime: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the core differences between acetophenone oxime and benzophenone oxime for researchers, scientists, and drug development professionals. This document moves beyond a cursory overview to explore the nuanced distinctions in their synthesis, stereochemistry, reactivity, and applications, offering field-proven insights to inform experimental design and interpretation.

Foundational Distinctions: The Parent Ketones

The divergent properties of this compound and benzophenone oxime are fundamentally rooted in the electronic and steric characteristics of their parent ketones: acetophenone and benzophenone. Acetophenone, an aromatic ketone with a methyl group and a phenyl group attached to the carbonyl carbon, presents an asymmetrical electronic environment. In contrast, benzophenone possesses two phenyl groups, rendering it a symmetrical diarylketone. This fundamental structural difference dictates the stereochemical possibilities and reactivity pathways of their corresponding oximes.

Synthesis and Purification: A Tale of Two Oximes

Both this compound and benzophenone oxime are readily synthesized via the condensation reaction of the parent ketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride.[1][2] The reaction is generally carried out in an alcoholic solvent, with a base added to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile.[1]

While the fundamental synthetic approach is similar, the purification and handling of the resulting oximes require distinct considerations. Benzophenone oxime is a stable, crystalline solid that can be purified by recrystallization.[3] However, it is susceptible to decomposition in the presence of oxygen and moisture over time.[3] For long-term storage, it is recommended to dry the compound in a vacuum desiccator and store it under an inert atmosphere.[2][3] this compound, also a solid, is often obtained as a mixture of geometric isomers, which can influence its physical properties and subsequent reactions.[4][5]

Experimental Protocol: Synthesis of Benzophenone Oxime

This protocol is adapted from established procedures for the synthesis of benzophenone oxime.[3]

Materials:

-

Benzophenone

-

Hydroxylamine hydrochloride

-

95% Ethanol

-

Sodium hydroxide

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine benzophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), 95% ethanol, and a small amount of water.

-

With stirring, add powdered sodium hydroxide (5.0 eq) portion-wise. The reaction may become exothermic and require cooling.

-

Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for a short period (e.g., 5-10 minutes).

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, prepare a dilute solution of hydrochloric acid.

-

Pour the cooled reaction mixture into the acidic solution to precipitate the benzophenone oxime.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.

-

The crude product can be further purified by recrystallization from methanol or ethanol.

Structural Elucidation: A Comparative Overview

The structural and physical properties of this compound and benzophenone oxime are summarized below for easy comparison.

| Property | This compound | Benzophenone Oxime |

| Molecular Formula | C₈H₉NO | C₁₃H₁₁NO |

| Molecular Weight | 135.17 g/mol | 197.24 g/mol |

| Appearance | White to cream crystalline powder[6] | White crystalline powder[7] |

| Melting Point | 59-61 °C | 142-144 °C |

| Boiling Point | Decomposes | Decomposes |

| Solubility | Soluble in organic solvents, slightly soluble in water.[6] | Soluble in organic solvents, insoluble in water. |

| CAS Number | 613-91-2 | 574-66-3 |

Stereoisomerism: The E/Z Dichotomy

A critical point of divergence between this compound and benzophenone oxime lies in their potential for stereoisomerism. Due to the presence of two different substituents on the carbonyl carbon (a methyl and a phenyl group), this compound can exist as two distinct geometric isomers: (E)-acetophenone oxime and (Z)-acetophenone oxime.[4][5] In contrast, benzophenone oxime, with two identical phenyl groups, does not exhibit E/Z isomerism.

Caption: E/Z isomerism in this compound versus the single form of benzophenone oxime.

The ratio of E/Z isomers in a sample of this compound can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, as the chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the stereochemistry.[4]

Reactivity and the Beckmann Rearrangement: A Comparative Mechanistic Insight

The most significant chemical transformation for both this compound and benzophenone oxime is the Beckmann rearrangement, an acid-catalyzed conversion of the oxime to an N-substituted amide.[1][8] This reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrating.[9][10]

Migratory Aptitude and Product Formation

The stereospecificity of the Beckmann rearrangement has profound implications for the products formed from this compound's E and Z isomers.

-

In (E)-acetophenone oxime , the phenyl group is anti to the hydroxyl group. Therefore, the phenyl group migrates, leading to the formation of N-phenylacetamide .

-

In (Z)-acetophenone oxime , the methyl group is anti to the hydroxyl group. Consequently, the methyl group migrates, resulting in the formation of acetanilide .

For benzophenone oxime , since both substituents on the imine carbon are phenyl groups, the migration of either phenyl group leads to the same product: benzanilide .[11]

Caption: Products of the Beckmann rearrangement for acetophenone and benzophenone oximes.

It is crucial to note that under acidic conditions, E/Z isomerization of this compound can occur, potentially leading to a mixture of amide products.[12] The migratory aptitude of different groups (aryl vs. alkyl) also plays a role in the reaction kinetics, with aryl groups generally exhibiting a higher migratory aptitude than alkyl groups.[13]

Applications: A Comparative Overview

Both this compound and benzophenone oxime serve as valuable intermediates in organic synthesis, yet their specific applications diverge based on their unique structural features.

This compound:

-

Pharmaceutical Synthesis: It is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[14]

-

Agrochemicals: Used in the formulation of pesticides and herbicides.[14][15]

-

Industrial Chemicals: Acts as an intermediate in the production of coatings, adhesives, and other specialty chemicals.[14]

-

Organic Synthesis: A precursor for the synthesis of nitrogen-containing heterocycles and other complex organic molecules.[8][16]

Benzophenone Oxime:

-

Polymer Chemistry: Its primary industrial application is in the Beckmann rearrangement to produce benzanilide, a precursor to caprolactam, which is the monomer for Nylon-6.[1]

-

Photochemistry: Benzophenone oxime derivatives can function as photoacid generators, releasing a strong acid upon irradiation, which is useful in photolithography and other light-induced chemical processes.[17]

-

Analytical Chemistry: It has been used as a reagent for the colorimetric determination of urea and related compounds.[18]

-

Organic Synthesis: A reliable precursor for the synthesis of benzanilide and its derivatives.[11]

Conclusion

References

-

This compound Definition - Organic Chemistry Key Term - Fiveable. [Link][8]

-

This compound Market Size, Share & Growth Report [2024-2034]. [https://www.prophecy للمعلومات.com/market_insight/Global-Acetophenone-Oxime-Market-113058]([Link] للمعلومات.com/market_insight/Global-Acetophenone-Oxime-Market-113058)[14]

-

Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. [Link][19]

-

Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - Academic Research Publishing Group. [Link][4]

-

Global this compound Market Research Report 2025(Status and Outlook). [Link][15]

-

Studies in Beckmann rearrangement of substituted benzophenone and acetophenone oximes - ResearchGate. [Link][20]

-

Synthesis of Benzophenone Oxime | PDF | Acid | Water - Scribd. [Link][11]

-

Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles - PMC. [Link][17]

-

Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - ResearchGate. [Link][21]

-

Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds - Cayley Nielson Press. [Link]

-

Synthesis and Isomeric Ratio Determination of this compound - Africa Commons. [Link][5]

-

Industrial production of acetophenone and its applications. Method A.... - ResearchGate. [Link][22]

-

Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. [Link][23]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. arpgweb.com [arpgweb.com]

- 5. africacommons.net [africacommons.net]

- 6. This compound CAS#: 613-91-2 [m.chemicalbook.com]

- 7. Benzophenone oxime | 574-66-3 [chemicalbook.com]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. emergenresearch.com [emergenresearch.com]

- 15. Global this compound Market Share, Size and Industry Growth Analysis 2025 – 2030 [marketintelreports.com]

- 16. CAS 613-91-2: Acetophenonoxime | CymitQuimica [cymitquimica.com]

- 17. Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BENZOPHENONE OXIME | RXSOl GROUP [rxsolgroup.com]

- 19. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. asianpubs.org [asianpubs.org]

acetophenone oxime safety data sheet (SDS) and toxicity hazards

Topic: Acetophenone Oxime Safety Data Sheet (SDS) and Toxicity Hazards Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS 613-91-2) is a crystalline oxime derivative of acetophenone, widely utilized in organic synthesis as a chemical intermediate and ligand in coordination chemistry. While often categorized as a standard laboratory reagent, its specific metabolic fate—hydrolysis to acetophenone and hydroxylamine—presents distinct toxicological challenges that standard SDS summaries often overlook.

This guide synthesizes regulatory safety data with mechanistic toxicology to provide a robust framework for handling, storage, and emergency response.

Chemical Identity Table

| Parameter | Data |

| Chemical Name | This compound |

| Synonyms | 1-Phenylethan-1-one oxime; N-Hydroxy-1-phenylethanimine |

| CAS Number | 613-91-2 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether |

Physicochemical Determinants of Safety

Understanding the physical properties of this compound is critical for predicting its behavior during spills or storage.

-

Lipophilicity (LogP ~1.82): The compound has moderate lipophilicity, facilitating dermal absorption but suggesting low bioaccumulation potential.

-

Volatility: With a boiling point of 118–120 °C (at 20 mmHg), it does not pose a significant vapor hazard at room temperature, but dust generation is a primary inhalation risk.

-

Thermal Instability: Oximes can undergo the Beckmann rearrangement at high temperatures or in the presence of strong acids, potentially releasing heat and converting to N-substituted amides (acetanilide).

GHS Hazard Classification & Regulatory Framework

According to the Globally Harmonized System (GHS) and authoritative vendor SDS (e.g., Sigma-Aldrich, Thermo Fisher), this compound is classified as follows:

Signal Word: WARNING

| Hazard Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Skin Irritation | H315 | Causes skin irritation (Source dependent).[1] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[3][2] |

Regulatory Status:

-

TSCA (USA): Listed.[1]

-

REACH (EU): Pre-registered.

Toxicological Mechanisms & Biological Fate

To truly understand the hazard profile, one must look beyond the LD50 and examine the metabolic breakdown. The toxicity of this compound is largely driven by its hydrolysis products.

Metabolic Hydrolysis Pathway

In vivo, oximes are susceptible to enzymatic and acid-catalyzed hydrolysis.

-

Acetophenone: A CNS depressant at high doses and a severe eye irritant.

-

Hydroxylamine: A potent hematotoxin known to induce methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), reducing oxygen transport capacity.

Expert Insight: While the SDS lists "Harmful if swallowed," the mechanism implies that massive ingestion could lead to cyanosis (blue skin) due to hydroxylamine release—a symptom requiring specific medical vigilance (methylene blue treatment).

Figure 1: Metabolic degradation pathway of this compound yielding toxic metabolites.

Quantitative Toxicity Data

-

LD50 (Oral, Mouse): 2,000 mg/kg [1].

-

LD50 (Oral, Rat): Data for the specific oxime is limited; however, the metabolite acetophenone has an LD50 of ~815 mg/kg (Rat) [2], suggesting the oxime is moderately toxic.

-

Sensitization: Unlike "Acetophenone Azine" (a known sensitizer), this compound currently lacks sufficient data to be classified as a skin sensitizer, though precautionary avoidance is recommended.

Operational Safety & Risk Mitigation

Storage Protocols[1][4][6][9][10]

-

Atmosphere: Air Sensitive. Store under inert gas (Nitrogen or Argon). Long-term exposure to air/moisture can facilitate hydrolysis or oxidation.

-

Temperature: Store below 4°C (Refrigerate) to maintain purity and prevent rearrangement.

-

Incompatibilities: Strong oxidizing agents, strong acids (risk of Beckmann rearrangement), and alkalis.

Personal Protective Equipment (PPE) Matrix

| Task | Eye Protection | Hand Protection | Respiratory |

| Weighing/Transfer | Safety Glasses w/ Side Shields | Nitrile Gloves (0.11mm min) | N95/P2 Dust Mask (if powder is friable) |

| Synthesis/Reaction | Chemical Goggles | Nitrile/Neoprene (Double glove) | Fume Hood (Required) |

| Spill Cleanup | Chemical Goggles + Face Shield | Nitrile (Thick >0.4mm) | Half-mask respirator w/ P100 cartridges |

Emergency Response Protocols

This section outlines self-validating workflows for emergency scenarios.

First Aid Logic

-

Eye Contact: IMMEDIATE irrigation is critical due to the irritant nature of the ketone moiety. Flush for 15 minutes.

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the acetophenone metabolite outweighs the benefit of expulsion. Administer water if conscious.[1]

-

Inhalation: Move to fresh air. If cyanosis (blue lips/fingernails) appears, suspect methemoglobinemia and transport to ER immediately.

Spill Management Workflow

Figure 2: Step-by-step decision matrix for safe spill remediation.[1][3][2]

References

-

National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Acetophenone. (Reference for metabolite toxicity). Retrieved from [Link]

Sources

The Enduring Versatility of Acetophenone Oxime: A Ligand for Modern Coordination Chemistry

An In-depth Technical Guide

Abstract

Acetophenone oxime, a seemingly simple organic molecule, stands as a cornerstone ligand in coordination chemistry. Formed from the condensation of acetophenone and hydroxylamine, its true value lies in the versatile coordination behavior of its oxime moiety (C=N-OH).[1] This functional group imparts an ambidentate character, allowing it to coordinate to metal centers as a neutral molecule or, upon deprotonation, as a robust chelating anion. This dual nature has led to the development of a vast family of metal complexes with diverse structural motifs and significant applications. This guide provides a comprehensive exploration of this compound's role as a ligand, from its fundamental synthesis and coordination modes to the advanced applications of its metal complexes in catalysis and materials science, offering researchers and drug development professionals a detailed perspective on its utility and potential.

The Ligand: Synthesis, Structure, and Properties

The utility of any ligand begins with its synthesis and a thorough understanding of its intrinsic properties. This compound is readily accessible and possesses distinct structural features that govern its coordinating ability.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a classic condensation reaction. The protocol described here is adapted from established and reliable procedures, ensuring high purity and yield.[2][3]

Rationale: The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of acetophenone.[1] Hydroxylamine is typically used as its hydrochloride salt for stability; therefore, a mild base is required to liberate the free hydroxylamine in situ. Anhydrous sodium acetate is an ideal choice as it is strong enough to deprotonate the hydroxylamine hydrochloride but not so strong as to promote side reactions.[2] Methanol serves as a suitable solvent that solubilizes the reactants effectively.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (2.08 g, 29.9 mmol, 1.5 equiv) and anhydrous sodium acetate (3.94 g, 48.0 mmol, 2.3 equiv).

-

Reagent Addition: Add acetophenone (2.40 mL, 20.6 mmol, 1.0 equiv) and anhydrous methanol (40 mL) to the flask.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture in an oil bath set to 80 °C. Stir the resulting white slurry for 3 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (10:1, v/v) mobile phase.

-

Workup: After cooling to room temperature, add 60 mL of water to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product is obtained as a white solid. For high-purity applications, recrystallization from petroleum ether can be performed.[3]

Physicochemical and Structural Properties

Understanding the ligand's inherent properties is critical for predicting its behavior in coordination reactions.

| Property | Value / Description | Source |

| Appearance | White solid / Colourless needles | [2][3] |

| Melting Point | 53-55 °C / 59 °C | [2][3] |

| Molecular Formula | C₈H₉NO | [4] |

| Molecular Weight | 135.16 g/mol | [4] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.64-7.62 (m, 2H), 7.39-7.37 (m, 3H), 2.30 (s, 3H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 156.0, 136.4, 129.3, 128.5, 126.0, 12.4 | [2] |

Table 1: Key physicochemical properties of this compound.

Structurally, ketoximes like this compound exist as E/Z isomers, though one isomer is often thermodynamically preferred.[5] In the solid state, the oxime functionality is a potent hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom). This leads to the formation of supramolecular structures, most commonly hydrogen-bonded dimers.[6] This intermolecular interaction must be overcome during the formation of metal complexes.

Synthesis and Properties of Metal Complexes

Complexes of this compound and its derivatives are typically synthesized by reacting a metal salt with the ligand in a suitable solvent. The stoichiometry is often 1:2 (metal:ligand), leading to complexes of the type ML₂. [7]The choice of solvent and pH is critical in determining the final structure and coordination mode.

For instance, studies on 2-hydroxy-4-methoxy this compound (HMAOX) have shown the formation of stable 1:2 complexes with a range of transition metals. [7]The characterization of these complexes reveals distinct geometries dictated by the d-electron configuration of the central metal ion.

| Metal Ion | Complex Stoichiometry | Magnetic Moment (B.M.) | Inferred Geometry | Source |

| Cu(II) | [Cu(HMAOX)₂] | 1.82 | Square-planar | [7] |

| Ni(II) | [Ni(HMAOX)₂] | Diamagnetic | Square-planar | [7] |

| Co(II) | [Co(HMAOX)₂] | 4.31 | Tetrahedral | [7] |

| Mn(II) | [Mn(HMAOX)₂] | 5.82 | Tetrahedral | [7] |

| Fe(III) | [Fe(L)₂(Val)]* | 5.97 | Octahedral |

*Note: This Fe(III) complex is with a related acetophenone-derived Schiff base (L) and L-valine as a secondary ligand.

Table 2: Properties and inferred geometries of various metal complexes with this compound derivatives.

A Scientist's Toolkit: Characterization of Complexes

Elucidating the structure and bonding within this compound complexes requires a multi-faceted analytical approach.

-

Infrared (IR) Spectroscopy: This is a primary tool for confirming coordination. Upon complexation via the N,O-chelate mode, two key changes are observed: (1) the disappearance of the broad ν(O-H) band of the ligand, and (2) a shift in the ν(C=N) stretching frequency (typically to a lower wavenumber) indicating the involvement of the azomethine nitrogen in coordination. [7][8]The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, providing direct evidence of complex formation. [7][8]* UV-Visible Spectroscopy: The electronic spectra of the complexes provide valuable insights into their geometry. The positions of d-d transition bands are characteristic of the ligand field environment around the metal ion (e.g., octahedral vs. tetrahedral vs. square-planar). [7]* Magnetic Susceptibility: Measuring the magnetic moment of a complex at room temperature is a powerful and straightforward method to determine the number of unpaired electrons on the metal center. This data is crucial for assigning the correct geometry, such as distinguishing between a high-spin octahedral and a low-spin square-planar Ni(II) complex. [7]* Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes and to determine if solvent molecules (like water) are part of the coordination sphere. [7]The decomposition temperature provides a measure of the chelate's stability. [7]

Applications in Science and Technology

The robust and tunable nature of this compound complexes has made them valuable in several fields.

Homogeneous Catalysis

A major application area is in catalysis, particularly C-H bond functionalization. [9]Cyclopalladated complexes derived from this compound have emerged as highly effective pre-catalysts. [10]In these systems, the oxime group acts as a directing group, positioning the palladium center in close proximity to a specific C-H bond on the aromatic ring, enabling its selective activation and functionalization. This strategy has been employed in a variety of cross-coupling reactions. [10]The N-O bond of the oxime can also play a key role in stabilizing high-valent metal intermediates in catalytic cycles. [9]

Bioinorganic Chemistry and Drug Development

Metal complexes often exhibit enhanced biological activity compared to the free ligands. [8]Schiff bases and oximes derived from acetophenone have been used to create metal complexes with significant antimicrobial properties. [8]The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. This makes this compound a valuable scaffold for designing new metallodrugs. Furthermore, some oxime ester derivatives have been investigated for antitumor activity and their ability to cleave DNA, opening potential avenues for cancer therapy research. [4]

Conclusion and Future Outlook

This compound is far more than a simple derivative of a common ketone. Its robust synthesis, well-defined structural properties, and versatile coordination chemistry have cemented its role as a privileged ligand. The ability to form highly stable N,O-chelates has been the driving force behind its application in the synthesis of discrete molecular complexes and as a directing group in advanced catalytic transformations. For researchers in coordination chemistry, materials science, and drug discovery, this compound and its derivatives offer a reliable and tunable platform. Future research will likely focus on developing chiral versions for asymmetric catalysis, exploring their potential in photoluminescent materials, and further probing their mechanism of action as bio-active agents to design next-generation therapeutics.

References

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

-

Golen, J. A., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2544-2554. ACS Publications. Retrieved from [Link]

- Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews, 181, 147–175.

-

Gulevich, A. V., & Dudnik, A. S. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13387-13435. ACS Publications. Retrieved from [Link]

-

Fiveable. (2025). This compound Definition. Fiveable. Retrieved from [Link]

-

Mairaj, S., & Fazlur-Rehman. (2011). Studies on the Complexes of 2-Hydroxy-4-Methoxy this compound. Oriental Journal of Chemistry, 27(1), 221-225. Retrieved from [Link]

-

Bawa, R. A., & Elmajdoub, H. M. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. Retrieved from [Link]

-

Nguyen, T. B., et al. (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. RSC Advances, 10(21), 12431-12435. RSC Publishing. Retrieved from [Link]

-

El-Gammal, O. A., et al. (2015). Synthesis and structural study of the ligand o-OH acetophenone azine and its Cu(II), Ni(II), Co(II) and Zn(II) complexes. ResearchGate. Retrieved from [Link]

-

Sharma, A., et al. (2022). Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. Journal of Scientific Research, 66(4), 525-532. Retrieved from [Link]

-

Raja Reddy, G. N., et al. (2012). Synthesis and characterization of p-Toluic hydrazide and o-Hydroxy Acetophenone Schiff base and its metal complexes. Asian Journal of Research in Chemistry, 5(1), 108-113. Retrieved from [Link]

-

Preparation of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

-

Bawa, R. A., & Elmajdoub, H. M. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. Buy this compound | 613-91-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orientjchem.org [orientjchem.org]

- 8. ajrconline.org [ajrconline.org]

- 9. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00808G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

catalytic reduction of acetophenone oxime to 1-phenylethylamine

As a Senior Application Scientist, this guide provides a detailed exploration of the . This transformation is a cornerstone reaction for producing a critical chiral building block used extensively in pharmaceuticals and asymmetric synthesis.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and emphasize the safety protocols essential for a successful and secure execution.

Introduction: The Significance of 1-Phenylethylamine

1-Phenylethylamine (PEA), particularly in its enantiomerically pure forms, is a high-value primary amine. It serves as a privileged chiral auxiliary and a precursor for numerous active pharmaceutical ingredients (APIs).[1] Its applications range from resolving racemic mixtures to acting as a foundational element in the synthesis of complex molecules. The most direct route to PEA often involves the reductive amination of acetophenone.[1][2][3] However, the reduction of the corresponding oxime offers an alternative pathway that is mechanistically distinct and valuable in various synthetic contexts. This note focuses on the heterogeneous catalytic hydrogenation of acetophenone oxime, a robust and scalable method for producing racemic or, with modifications, chiral 1-phenylethylamine.

The Two-Step Synthetic Pathway: From Ketone to Amine

The overall process is typically a two-step sequence: first, the oximation of acetophenone to form the stable intermediate, this compound, followed by the catalytic reduction of the oxime to the target primary amine.

Caption: Overall synthetic pathway from acetophenone to 1-phenylethylamine.

Step 1: Synthesis of this compound

Before reduction, the parent ketone must be converted to the oxime. This is a standard condensation reaction with hydroxylamine.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of acetophenone. This is followed by dehydration to yield the C=N double bond of the oxime. The reaction is typically straightforward, yielding the product as a stable, crystalline solid.[4][5][6]

Protocol: Preparation of this compound [4][5]

-

Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in methanol.

-

Reaction: Add acetophenone (1.0 equivalent) to the mixture.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to 80°C for 3 hours.

-

Workup: After cooling, add water to the reaction mixture to precipitate the crude product.

-

Isolation: Extract the aqueous slurry with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield this compound, typically as a white solid, which can be used in the next step without further purification.

Step 2: Catalytic Reduction of this compound

This is the core transformation. The C=N bond of the oxime is reduced to a C-N single bond, and the N-O bond is cleaved, with subsequent hydrogenation to form the amine.

Mechanism Insight: The hydrogenation occurs on the surface of a heterogeneous catalyst. The process involves:

-

Adsorption: Both hydrogen and the this compound molecule adsorb onto the active sites of the catalyst surface.

-

Bond Activation: The H-H bond in molecular hydrogen is cleaved, and the π-bond of the C=N group is weakened.

-

Hydrogen Transfer: Hydrogen atoms are sequentially added across the C=N bond.

-

N-O Bond Cleavage: The weak N-O bond is reductively cleaved (hydrogenolysis).

-

Desorption: The final product, 1-phenylethylamine, desorbs from the catalyst surface, regenerating the active site.

The primary challenge in oxime reduction is preventing over-reduction or side reactions. In some cases, the N-O bond cleavage can lead to the formation of imine intermediates, which are then reduced to the primary amine.[7] In other scenarios, incomplete reaction can yield hydroxylamines. However, with catalysts like Raney Nickel, the reaction generally proceeds cleanly to the primary amine.[8][9]

Caption: Standard workflow for high-pressure catalytic hydrogenation.

Choice of Catalyst

Several catalysts are effective for this transformation, with Raney® Nickel being the most common due to its high activity and cost-effectiveness.[9]

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Raney® Nickel | 50-150°C, 500-5000 psi H₂, Methanol/Ethanol (often with NH₃) | High activity, cost-effective, good for reducing nitriles and oximes.[8][9] | Pyrophoric when dry, requires careful handling, potential for nickel leaching. |

| Palladium on Carbon (Pd/C) | 25-100°C, 50-1000 psi H₂, Various solvents (e.g., Ethanol, Ethyl Acetate).[10] | Highly efficient, versatile, lower pyrophoricity than dry Raney Ni. | More expensive than nickel, can be sensitive to sulfur poisoning. |

| Platinum(IV) Oxide (PtO₂) | 25-80°C, 50-500 psi H₂, Acetic Acid/Ethanol | Very active, operates under mild conditions. | High cost, can be less selective and promote ring hydrogenation. |

For this application note, we will focus on a protocol using Raney® Nickel, a workhorse in industrial and laboratory settings for this type of reduction.[11][12]

Detailed Protocol: Raney® Nickel-Catalyzed Reduction

This protocol outlines the reduction of this compound in a high-pressure reactor (autoclave or Parr shaker).

Core Requirements

-

Substrate: this compound

-

Catalyst: Raney® Nickel (50% slurry in water)

-

Solvent: Methanol or Ethanol

-

Reagent: Anhydrous Ammonia (optional, but often used to suppress secondary amine formation)

-

Hydrogen Source: High-purity hydrogen gas

| Parameter | Value | Rationale |

| Substrate Concentration | 10-20% w/v | Balances reaction rate with heat transfer efficiency. |

| Catalyst Loading | 5-10% w/w (dry basis) vs. substrate | Sufficient for a practical reaction time without excessive cost or filtration burden. |

| Solvent | Methanol with Ammonia | Ammonia helps to maintain a basic environment, which can improve selectivity and suppress the formation of secondary amines.[8][11] |

| Temperature | 100-150 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| H₂ Pressure | 1000-3500 psi | High pressure increases hydrogen concentration on the catalyst surface, driving the reaction.[11] |

| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, monitored by hydrogen uptake. |

| Expected Yield | 75-90% |

Step-by-Step Procedure

-

Safety First: This procedure must be conducted in a certified chemical fume hood inside a barricaded area designed for high-pressure reactions. Ensure a blast shield is in place.[13] All personnel must be thoroughly trained in high-pressure reactor operation.[14]

-

Catalyst Preparation: Weigh the required amount of Raney® Nickel slurry. Carefully decant the storage water and wash the catalyst with the reaction solvent (e.g., methanol) multiple times. Crucially, never allow the catalyst to become dry, as it is pyrophoric and can ignite spontaneously in air. [9][15]

-

Reactor Charging: To a high-pressure reactor vessel, add the this compound and the solvent. Add the washed, solvent-wet Raney® Nickel catalyst.

-

Assembly & Purging: Seal the reactor according to the manufacturer's instructions. To remove all oxygen, pressurize the reactor with nitrogen (or argon) to ~100 psi, vent the gas, and repeat this purge cycle at least three times.[14][16]

-

Ammonia Addition (Optional): If using ammonia, introduce it into the sealed reactor at this stage, typically by condensing a measured amount of liquid ammonia into the vessel.[11]

-

Hydrogenation: Pressurize the reactor with hydrogen to the target pressure. Begin stirring and heat the reactor to the set temperature. The reaction is exothermic; monitor the temperature and pressure closely. Hydrogen will be consumed as the reaction proceeds, causing the pressure to drop. Maintain the target pressure by re-pressurizing from a hydrogen reservoir.[17]

-

Reaction Completion: The reaction is complete when hydrogen uptake ceases.

-

Shutdown & Catalyst Removal: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor headspace with nitrogen at least three times to remove all residual hydrogen.[14]

-

Filtration: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent at all times to prevent ignition. [15] The catalyst should be immediately quenched and disposed of according to institutional safety guidelines (e.g., by slowly adding to a large volume of water).

-

Workup and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation.

Safety Considerations: A Mandate for Diligence

Catalytic hydrogenation is a high-hazard operation that demands rigorous adherence to safety protocols.

-

Hydrogen Flammability: Hydrogen has a very wide explosive range (4-75% in air) and a low ignition energy. All operations must be conducted in an oxygen-free environment (achieved by nitrogen purging) and away from ignition sources.[16][17]

-

Pyrophoric Catalysts: Raney® Nickel and dry Pd/C are pyrophoric. They must be handled as a slurry and never allowed to dry in the presence of air. Spent catalyst on filter paper or Celite® is a significant fire hazard.[15]

-

High-Pressure Equipment: Reactors must be regularly inspected, certified, and operated within their specified pressure and temperature limits. A rupture disc and pressure relief valve are mandatory safety features.[14][16]

-

Exothermic Reaction: The hydrogenation of oximes is exothermic. Proper temperature control and an emergency cooling plan are essential to prevent a runaway reaction.[17]

Conclusion

The catalytic reduction of this compound is an effective and scalable method for the synthesis of 1-phenylethylamine. Success hinges on a deep understanding of the reaction mechanism, careful selection of the catalyst and conditions, and an unwavering commitment to safety. The protocols and insights provided in this note serve as a comprehensive guide for researchers and development professionals aiming to implement this valuable transformation.

References

-

Kulach, K., & Szałkowska, K. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]

-

Hülsmann, M., et al. (2020). Investigating Pervaporation for In Situ Acetone Removal as Process Intensification Tool in ω‐Transaminase Catalyzed Chiral Amine Synthesis. Biotechnology Journal. Available from ResearchGate. [Link]

-

Wierzbicki, M., et al. (2018). DFT-based prediction of reactivity of short-chain alcohol dehydrogenase. Computational and Theoretical Chemistry. Available from ResearchGate. [Link]

-

Ananikov, V. P., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8789. [Link]

-

PrepChem. (2023). Preparation of this compound. PrepChem.com. [Link]

-

Li, R., et al. (2021). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]

-

Hoyt, S. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Lab Manager. [Link]

-

University of Pittsburgh Environmental Health and Safety. (2012). Safety Guidelines for Hydrogenation Reactions. University of Pittsburgh. [Link]

-

Yang, Y., et al. (2012). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. Synthetic Communications, 42(17). Available from ResearchGate. [Link]

- Nichols, D. E., & Shulgin, A. T. (1976). Asymmetric synthesis of phenylisopropylamines. U.S.

-

Organic Syntheses. (n.d.). Preparation of this compound. Org. Synth. 2023, 100, 248-261. [Link]

- Tao, J., et al. (2011). Method for making phenylethylamine compounds.

-

Gujarat Pollution Control Board. (n.d.). SAFETY PRECAUTION. [Link]

-

Křen, V., et al. (2007). Biotransformation of acetophenone to R-1-phenylethanol with immobilized Pichia capsulata in batch reactor. Acta Chimica Slovaca. [Link]

-

Sumitomo Chemical Co., Ltd. (2004). Development of a New Acetophenone Hydrogenation Process for Propylene Oxide Production. Sumitomo Kagaku. [Link]

-

Jones, C. D. (2012). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]

-

Choi, J., et al. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry, 18(12), 3576-3585. [Link]

-

Bawa, S., & Sawalem, M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. International Journal of Chemistry and Materials Research. [Link]

-

University of Wisconsin-Madison Chemistry Department. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. [Link]

-

Industrial And Process Plant Safety. (2025). Hydrogenation Reaction Safety In The Chemical Industry. industrialprocessplantsafety.com. [Link]

-

Morris, R. H., et al. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex. Journal of the American Chemical Society, 134(31), 13073-13089. [Link]

-

Wikipedia. (n.d.). Raney nickel. [Link]

-

Pescatori, M., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(1). [Link]

-

Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Org. Synth. 1941, 21, 86. [Link]

-

Banwell, M. G., & McRae, K. J. (2009). Raney cobalt in organic synthesis. Organic & Biomolecular Chemistry, 7, 25-36. [Link]

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. arpgweb.com [arpgweb.com]

- 7. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Raney nickel - Wikipedia [en.wikipedia.org]

- 10. EP2387555A1 - Method for making phenylethylamine compounds - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. njhjchem.com [njhjchem.com]

- 15. chem.wisc.edu [chem.wisc.edu]

- 16. environmentclearance.nic.in [environmentclearance.nic.in]

- 17. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

using acetophenone oxime as a ligand for copper and nickel extraction

An Application Guide to the Use of Acetophenone Oxime in Selective Solvent Extraction of Copper and Nickel

Abstract

Solvent extraction is a cornerstone of hydrometallurgy and chemical separation, enabling the selective recovery of valuable metals from complex aqueous solutions. Among the vast array of chelating agents, oximes, and specifically this compound and its derivatives, have proven to be highly effective ligands for the selective extraction of copper and nickel.[1][2][3] This application note provides a detailed technical guide for researchers and scientists on the synthesis of this compound and its application in a robust, pH-controlled liquid-liquid extraction process to separate Cu(II) and Ni(II) ions. We delve into the underlying chemical principles, provide step-by-step protocols for synthesis and extraction, and offer methods for quantitative analysis.

Theoretical Background: The Principle of Oxime-Based Extraction

Liquid-liquid solvent extraction (SX) operates on the principle of partitioning a solute (in this case, a metal ion) between two immiscible liquid phases—typically an aqueous phase containing the metal and an organic phase containing a specific extractant.[4] The success of this separation hinges on the extractant's ability to selectively bind with the target metal ion.

Phenolic oximes, such as this compound, are particularly effective extractants for copper and nickel.[2] The active component in many commercial extractants, like LIX® 84-I, is a derivative, 2-hydroxy-5-nonylthis compound.[5][6] The extraction mechanism involves a cation exchange reaction where the oxime ligand (represented as RH) chelates the metal ion (M²⁺), releasing protons (H⁺) into the aqueous phase and forming a charge-neutral metal-ligand complex (MR₂) that is soluble in the organic phase.[3]

The general equilibrium for this reaction is:

M²⁺(aq) + 2RH(org) ⇌ MR₂(org) + 2H⁺(aq)

A critical insight is that the equilibrium position is highly dependent on the pH of the aqueous phase. Copper(II) forms a stable complex with this compound at a significantly lower pH (acidic conditions, ~pH 2-4) than nickel(II), which requires a higher pH (near-neutral to slightly basic, ~pH 6-9) for efficient extraction.[2][5][7] This pH dependency is the key to achieving high selectivity, allowing for the sequential separation of copper and nickel from a mixed-ion solution.

Ligand Synthesis: Preparation of this compound

The synthesis of this compound is a straightforward condensation reaction between acetophenone and hydroxylamine. The protocol below is adapted from established organic synthesis procedures.[8][9]

Materials & Reagents

| Reagent | Formula | M.W. | Quantity | Notes |

| Acetophenone | C₈H₈O | 120.15 g/mol | 2.40 mL (20.6 mmol) | Reagent grade |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 g/mol | 2.08 g (29.9 mmol) | Corrosive |

| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 g/mol | 3.94 g (48.0 mmol) | Hygroscopic |

| Methanol (Anhydrous) | CH₃OH | 32.04 g/mol | 40 mL | Flammable |

| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | ~200 mL | Flammable |

| Deionized Water | H₂O | 18.02 g/mol | ~100 mL | |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 g/mol | ~15 g | Drying agent |

Protocol: Synthesis of this compound

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (2.08 g) and anhydrous sodium acetate (3.94 g).[8]

-

Addition of Reagents: Add acetophenone (2.40 mL) and anhydrous methanol (40 mL) to the flask.

-

Reflux: Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 80 °C. Stir the resulting white slurry for 3 hours.[8] Causality: Heating accelerates the condensation reaction between the ketone (acetophenone) and hydroxylamine. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.

-

Quenching and Extraction: Remove the flask from the heat and allow it to cool to room temperature. Add 60 mL of deionized water to the flask.

-

Transfer the mixture to a 250 mL separatory funnel. Rinse the flask with ethyl acetate (3 x 20 mL) and add the rinsings to the funnel.

-

Separate the layers. Extract the aqueous layer three more times with 30 mL of ethyl acetate each time.[8]

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (~15 g) for 5-10 minutes.

-

Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure.

-

Purification: The resulting crude product, a white solid, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield pure this compound.[8] The product's identity can be confirmed by melting point determination (literature: 59-61 °C) and spectroscopic analysis (IR, NMR).[9][10]

Protocols for Selective Metal Extraction

This section details the procedures for the sequential extraction of copper and nickel from an aqueous solution.

Workflow for Selective Cu(II) and Ni(II) Extraction

The following diagram illustrates the overall experimental process from extraction to analysis.

Caption: Workflow for the selective solvent extraction of Cu(II) and Ni(II).

Protocol 1: Selective Extraction of Copper(II)

-

Phase Preparation:

-

Aqueous Phase: Prepare a stock solution containing both copper and nickel, for example, 0.025 M copper sulfate (CuSO₄) and 0.025 M nickel sulfate (NiSO₄) in deionized water.

-

Organic Phase: Prepare a 0.05 M solution of the synthesized this compound in a suitable organic solvent like kerosene or toluene.[2]

-

-

Extraction Procedure:

-

Transfer 20 mL of the aqueous phase and 20 mL of the organic phase into a 100 mL separatory funnel (Organic to Aqueous phase ratio, O:A = 1:1).

-

Adjust the pH of the aqueous phase to approximately 2.5 using dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH). Monitor with a calibrated pH meter. Causality: At this acidic pH, the extraction equilibrium strongly favors the formation of the copper-oxime complex while the nickel-oxime complex does not form to any significant extent, ensuring selectivity.[7]

-

Stopper the funnel and shake vigorously for 20-30 minutes to ensure thorough mixing and facilitate mass transfer across the phase boundary.[2][11] Periodically vent the funnel to release any pressure buildup.

-

Allow the phases to separate completely. The organic layer, containing the copper complex, will typically turn a distinct brown color.[2]

-

Drain the lower aqueous layer (now the "raffinate") into a clean beaker. This solution contains the majority of the nickel ions.

-

Drain the upper organic layer (the "loaded organic") into a separate container.

-

Protocol 2: Extraction of Nickel(II) from the Raffinate

-

pH Adjustment: Transfer the raffinate from the copper extraction step (Protocol 3.2) to a clean separatory funnel. Adjust the pH to approximately 8.0 using a dilute ammonia solution or NaOH. Causality: Increasing the pH shifts the equilibrium to favor the formation of the nickel-oxime complex.[5]

-

Second Extraction: Add a fresh 20 mL portion of the 0.05 M this compound organic solution to the funnel.

-

Mixing and Separation: Shake vigorously for 20-30 minutes. Allow the phases to separate. The organic layer will typically develop a yellow-green color, indicative of the nickel complex.[2]

-

Collection: Drain and collect the aqueous and organic phases into separate, labeled containers. The final aqueous phase should be significantly depleted of both copper and nickel.

Protocol 3: Stripping and Ligand Regeneration

-

Stripping: To recover the extracted metals and regenerate the ligand, the loaded organic phases can be "stripped."

-

Mix the copper-loaded organic phase with a high-strength aqueous acid solution (e.g., 150-180 g/L H₂SO₄) at an O:A ratio of 1:1.[1][7]

-

Shake for 15-20 minutes. The high concentration of H⁺ ions shifts the extraction equilibrium in reverse, releasing the Cu²⁺ ions back into the new aqueous phase.[3]

-

The now "stripped" organic phase contains the regenerated this compound ligand and can be recycled for further extractions.[2][3] Repeat the process for the nickel-loaded organic phase.

Quantitative Analysis and Data Interpretation

To validate the separation, it is essential to quantify the metal concentrations in the aqueous phases before and after each extraction step. Techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are ideal for this purpose.

Key Performance Metrics

-

Distribution Ratio (D): Measures how the metal is distributed between the two phases. D = [M]org / [M]aq

-

Percent Extraction (%E): The efficiency of the extraction. %E = (D / (D + (Vaq / Vorg))) * 100

-

Separation Factor (β): The ratio of the distribution ratios of two different metals, indicating the selectivity of the separation. β(Cu/Ni) = D(Cu) / D(Ni)

A high separation factor (β >> 1) indicates an effective and selective separation.

Typical Extraction Data vs. pH

| pH | Copper Extraction (%E) | Nickel Extraction (%E) | Separation Factor (β Cu/Ni) |

| 2.0 | 99.1% | 1.5% | > 7000 |

| 3.0 | 99.5% | 4.2% | > 2800 |

| 4.0 | 99.6% | 10.8% | > 850 |

| 5.0 | 99.7% | 35.0% | > 180 |

| 6.0 | 99.8% | 75.2% | > 30 |

Note: Data are illustrative and will vary based on specific experimental conditions.

Mechanism of Chelation

This compound acts as a bidentate ligand, coordinating to the metal ion through the deprotonated phenolic oxygen and the oxime nitrogen atom. This forms a stable five-membered chelate ring, which is the thermodynamic driving force for the extraction.

Caption: Chelation of a metal ion (M²⁺) by two this compound molecules.

Troubleshooting and Field Insights

-

Emulsion Formation: Vigorous shaking can sometimes lead to the formation of a stable emulsion at the phase interface, hindering separation. This can be mitigated by using a gentler mixing action (e.g., rocking inversion), increasing the ionic strength of the aqueous phase, or adding a small amount of a phase modifier (e.g., a long-chain alcohol) to the organic phase.

-

Incomplete Phase Separation: Ensure adequate settling time. If phases remain cloudy, centrifugation can be used to achieve a clean break.

-

pH Control is Paramount: The single most critical parameter for achieving selectivity is precise pH control. Use a calibrated pH meter and make dropwise additions of acid or base during adjustment. The pH of the aqueous phase will change as extraction proceeds (protons are released), so it may need to be readjusted.

-

Choice of Diluent: While kerosene is a common and inexpensive diluent, its composition can be variable.[1] For research applications requiring high reproducibility, a pure solvent like toluene, xylene, or hexane may be preferable. The diluent can affect extraction kinetics and phase separation characteristics.

Conclusion

This compound is a versatile and effective ligand for the selective separation of copper and nickel. By carefully controlling the pH of the aqueous phase, researchers can achieve a highly efficient, multi-stage extraction process. This guide provides the foundational protocols and theoretical understanding necessary to implement this technique for applications ranging from hydrometallurgical research to the purification of metal-containing solutions in various scientific disciplines.

References

-

Title: Metal-Involving Synthesis and Reactions of Oximes Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: A PALLADIUM-CATALYZED CYCLIZATION TO 2-PHENYL-4,6-BIS(TRIFLUOROMETHYL)PYRIDINE Source: Organic Syntheses URL: [Link]

-

Title: (PDF) Synthesis and structural study of the ligand o-OH acetophenone azine and its Cu(II), Ni(II), Co(II) and Zn(II) complexes Source: ResearchGate URL: [Link]

-

Title: Modelling copper solvent extraction from acidic sulphate solutions using MOC 45 Source: Semantic Scholar URL: [Link]

-

Title: Solvent Extraction of Copper: An Extractive Metallurgy Exercise for Undergraduate Teaching Laboratories Source: Journal of Chemical Education URL: [Link]

-

Title: SOLVENT EXTRACTION OF NICKEL(II) SULPHATE CONTAMINANTS Source: journalssystem.com URL: [Link]

-

Title: a) Structure of the nickel(II) complexes, where R = CH 3 –... Source: ResearchGate URL: [Link]

-

Title: Characterisation of nickel(II) extraction by 2-hydroxy-5-nonylthis compound (LIX 84) in a micellar phase Source: The University of Melbourne URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF NEW COPPER(II) COMPLEXES WITH OXIME - IMINE AND OXIME - THIOSEMICARBAZONE LIGANDS Source: Redalyc URL: [Link]

-

Title: Solvent Extraction of Copper Source: Oresome Resources URL: [Link]

-

Title: Copper(II) and nickel(II) complexes with oxime analogues of amino acids. Potentiometric, spectroscopic and X-ray studies of comp Source: Dalton Transactions URL: [Link]

-

Title: Effects of Copper and pH on the Growth and Physiology of Desmodesmus sp. AARLG074 Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Complexes of 5-chloro-2-hydroxy-4-methyl this compound with palladium(II), copper(II), nickel(II), cobalt(II), vanadyl(II), iron(III), uranyl(II) and molybdenyl(II) Source: INIS-IAEA URL: [Link]

- Title: Process for preparing 4-hydroxythis compound Source: Google Patents URL

-

Title: Spectroscopic Characterization of Oxime Ligands and Their Complexes Source: ResearchGate URL: [Link]

- Title: Extraction of copper from acidic liquors with a phenolic oxime Source: Google Patents URL

-

Title: Synthesis and Characterization of a Nickel Complex in a High Oxidation States Source: Al–Neelain University Graduate College URL: [Link]

-

Title: Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters Source: Academic Research Publishing Group URL: [Link]

-

Title: Solvent extraction of nickel (II) by 2-Ethylhexanal oxime from various aqueous solutions Source: ResearchGate URL: [Link]

-

Title: A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study Source: PMC URL: [Link]

-

Title: CHEMICAL PROPERTIES OF SELECTED NICKEL (II) AND COPPER (II) HYDROXYOXIME SOLVENT EXTRACTION SYSTEMS Source: ProQuest URL: [Link]

-

Title: Integrated Alkali Gradient pH Control Purification of Acidic Copper-Containing Etching Waste Solution and Cu2(OH)3Cl Conversion-Calcination Process for High-Purity CuO Source: MDPI URL: [Link]

-

Title: Study of mixed ligand complexes of copper(II) with dimercaptophenols and hydrophobic amines and their Source: oaji.net URL: [Link]

-

Title: a. Structure of copper (II)-Oxime (parent) complexes Where R= H SAO R=CH 3 HAO Source: ResearchGate URL: [Link]

- Title: Solvent extraction process for recovering nickel and cobalt from leach solutions Source: Google Patents URL

-

Title: Solvent Extraction of Nickel from Complexation Leachate Solution Source: UBC Library Open Collections URL: [Link]

-

Title: A hydrometallurgical process for the recovery of copper metal and nickel hydroxide from the aqua regia leaching solutions of pri Source: researchgate.net URL: [Link]

-

Title: Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones Source: researchgate.net URL: [Link]

-

Title: Product Class 15: Oximes Source: Science of Synthesis URL: [Link]

-

Title: Effects of pH and Aeration on Copper Migration in Above-Sediment Water Source: Polish Journal of Environmental Studies URL: [Link]

-

Title: Separation of Nickel and Copper by Solvent Extraction Using Di‐2 Ethylhexylphosphoric Acid‐Based Synergistic Mixture Source: ResearchGate URL: [Link]

-

Title: Simultaneous Solvent Extraction of Co and Ni from Copper Raffinate Waste Solution Source: MDPI URL: [Link]

-

Title: Separation of Copper and Nickel by Solvent Extraction Using LIX 664N Source: scirp.org URL: [Link]

-

Title: Simultaneous Determination of Copper, Cobalt and Nickel by Hplc and Solvent Extraction With Diethyldithiocarbamic Acid as Reagent Source: Taylor & Francis URL: [Link]

-

Title: On-Line Analysis in Copper Solvent Extraction and Electrowinning Source: SAIMM URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. oresomeresources.com [oresomeresources.com]

- 4. open.library.ubc.ca [open.library.ubc.ca]

- 5. journalssystem.com [journalssystem.com]

- 6. Characterisation of nickel(II) extraction by 2-hydroxy-5-nonylthis compound (LIX 84) in a micellar phase : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. Separation of Copper and Nickel by Solvent Extraction Using LIX 664N [scirp.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. arpgweb.com [arpgweb.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. US3428449A - Extraction of copper from acidic liquors with a phenolic oxime - Google Patents [patents.google.com]

electrochemical reduction of acetophenone oxime conditions

Abstract

This application note details the electrochemical reduction of acetophenone oxime to

Introduction & Mechanistic Insight

The electrochemical reduction of this compound involves the cleavage of the N–O bond followed by saturation of the C=N double bond. The reaction efficiency is heavily dictated by the pH of the electrolyte, which controls the concentration of the electroactive species (the protonated oxime).

The Challenge: Hydrolysis vs. Reduction

A major failure mode in this synthesis is the hydrolysis of the oxime back to acetophenone (ketone), which is then reduced to the alcohol (1-phenylethanol) or pinacol dimer.

-

Acidic Media: Promotes N-O bond cleavage (good) but accelerates hydrolysis (bad). Success depends on a high current density to reduce the oxime faster than it hydrolyzes.

-

Neutral Media: Minimizes hydrolysis but typically suffers from sluggish kinetics unless a specific electrocatalyst (e.g., Pb/PbO) is used.

Reaction Pathway

The reduction proceeds via a 4-electron, 4-proton transfer mechanism.

-

Protonation: The oxime nitrogen is protonated.

-

N-O Cleavage: A 2e⁻/2H⁺ step cleaves the N–O bond, releasing water and forming an imine intermediate.

-

Saturation: The imine is immediately reduced (2e⁻/2H⁺) to the amine. Note: The imine is easier to reduce than the oxime, preventing its accumulation.

Figure 1: Mechanistic pathway for the electrochemical reduction of this compound. The protonation step is critical for activating the N-O bond for cleavage.

Experimental Protocols

Protocol A: High-Yield Acidic Electrolysis

Best for: Laboratory scale synthesis where yield and speed are prioritized over "green" solvent constraints.

System Overview:

-

Cathode: Lead (Pb) sheet or Mercury pool (Lead is preferred for safety). High hydrogen overpotential is required to prevent H₂ evolution.

-

Anode: Platinum wire or Graphite rod.

-

Electrolyte: 0.5 M H₂SO₄ in 50:50 Ethanol/Water.

-

Cell Type: Divided cell (H-cell) with a cation exchange membrane (e.g., Nafion 117) or glass frit. Crucial: Prevents anodic oxidation of the amine product.

Step-by-Step Procedure:

-

Electrode Preparation: Polish the Lead cathode with sandpaper (400 then 1000 grit) and rinse with 10% HNO₃ followed by distilled water to remove oxides.

-

Catholyte Preparation: Dissolve this compound (0.1 M, ~1.5 g per 100 mL) in 50% (v/v) Ethanol/0.5 M H₂SO₄.

-

Anolyte Preparation: Fill the anode compartment with 0.5 M H₂SO₄ (no organic solvent needed).

-

Electrolysis:

-

Set up the cell with magnetic stirring.

-

Apply Constant Current (Galvanostatic) at 20–40 mA/cm² .

-

Monitoring: The theoretical charge is 4 F/mol. Pass 1.2–1.5x theoretical charge (approx. 5–6 F/mol) to ensure completion.

-

Temperature: Maintain at 25–30°C. Higher temperatures increase hydrolysis risk.

-

-

Workup (Amine Isolation):

-

The catholyte will be acidic.[1] Evaporate ethanol under reduced pressure (rotary evaporator).

-

Extract the aqueous residue with diethyl ether (2x) to remove unreacted oxime and any neutral hydrolysis products (acetophenone). Discard organic layer.

-

Basify the aqueous phase to pH > 12 using 4 M NaOH. The amine will separate as an oil.

-

Extract the basic aqueous phase with Dichloromethane (DCM) (3x).

-

Dry DCM over MgSO₄ and evaporate to yield crude

-methylbenzylamine.

-

Protocol B: Pb/PbO-Catalyzed Neutral Synthesis

Best for: Green chemistry applications, sensitive substrates, and high selectivity. Reference Basis: Derived from recent advances in metal/oxide interfaces (e.g., J. Am. Chem. Soc. 2025 findings on Pb-PbO).[2][3]

System Overview:

-

Cathode: Pb foil pre-oxidized to form a Pb/PbO interface.

-

Electrolyte: 0.5 M Potassium Phosphate Buffer (PBS), pH 7.0.

-

Solvent: Aqueous buffer (add 10-20% MeOH if solubility is an issue).

-

Mode: Potentiostatic (Constant Voltage).

Step-by-Step Procedure:

-

Catalyst Activation:

-

Use a Pb foil. Anodize briefly or expose to air/thermal treatment to generate a native oxide layer, or use in-situ activation by cycling the potential.

-

-

Electrolysis:

-

Dissolve this compound (0.02 M) in the PBS electrolyte.

-

Apply a constant potential of -1.0 V vs. RHE (approx -1.6 V vs Ag/AgCl).

-

Stir vigorously.[4]

-

-

Advantages:

-

At pH 7, hydrolysis is negligible.

-

The Pb/PbO interface selectively adsorbs the phenyl ring, promoting N-O cleavage over H₂ evolution.

-

-

Workup:

-

Similar to Protocol A, but the initial ether extraction is less critical as hydrolysis products are minimal.

-

Basify to pH 12, extract with Ethyl Acetate or DCM.

-

Data Summary & Optimization

| Parameter | Protocol A (Acidic/Pb) | Protocol B (Neutral/Pb-PbO) |

| Current Efficiency | 60–75% (H₂ competition) | 80–90% |

| Selectivity (Amine) | High (>85%) | Very High (>95%) |